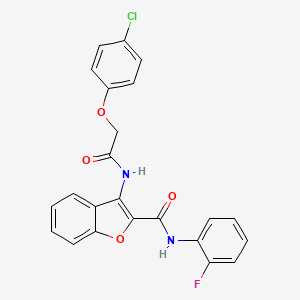

3-(2-(4-chlorophenoxy)acetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide

Description

This compound is a benzofuran-2-carboxamide derivative featuring a 4-chlorophenoxy acetamido group at the 3-position and an N-(2-fluorophenyl) substituent. Its synthesis typically involves multi-step coupling reactions using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to form amide bonds, as described in analogous protocols . Structural confirmation relies on spectroscopic methods (¹H/¹³C NMR, IR, mass spectrometry) and X-ray crystallography, with software such as SHELX and ORTEP-3 employed for crystallographic refinement .

The compound’s design integrates pharmacophores common in bioactive molecules: the benzofuran core (associated with antimicrobial and anticancer activity), a 4-chlorophenoxy group (enhancing lipophilicity and target affinity), and a fluorophenyl moiety (improving metabolic stability) .

Properties

IUPAC Name |

3-[[2-(4-chlorophenoxy)acetyl]amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClFN2O4/c24-14-9-11-15(12-10-14)30-13-20(28)27-21-16-5-1-4-8-19(16)31-22(21)23(29)26-18-7-3-2-6-17(18)25/h1-12H,13H2,(H,26,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTNCDDOEBQYPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)NC(=O)COC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClFN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-(4-chlorophenoxy)acetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its molecular structure, biological effects, and relevant research findings.

Molecular Structure

- IUPAC Name : 3-[[2-(4-chlorophenoxy)acetyl]amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide

- Molecular Formula : C23H16ClFN2O4

- Molecular Weight : 438.84 g/mol

- Purity : Typically 95%.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of benzofuran derivatives, including those structurally related to this compound. A notable study synthesized various benzofuran derivatives and evaluated their neuroprotective and antioxidant activities using primary cultured rat cortical neuronal cells. The findings indicated that certain derivatives exhibited significant protection against NMDA-induced excitotoxic neuronal damage, suggesting a potential therapeutic application in neurodegenerative diseases .

Antioxidant Activity

The compound's structure suggests potential antioxidant activity, which is crucial in combating oxidative stress-related cellular damage. In vitro assays demonstrated that related benzofuran derivatives could scavenge free radicals and inhibit lipid peroxidation, indicating their role as antioxidants .

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives often correlates with specific substitutions on the benzofuran moiety. For instance, the presence of methyl (-CH3) or hydroxyl (-OH) groups at certain positions has been associated with enhanced neuroprotective effects against excitotoxicity. This relationship underlines the importance of molecular modifications in optimizing the therapeutic efficacy of such compounds .

Case Studies and Research Findings

- Neuroprotective Screening :

- Antioxidant Assays :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogs:

Structural and Functional Analysis

Core Modifications: The benzofuran core in the target compound is retained in analogs like C24H19ClN2O5 , but substitution at the N-aryl group (2-fluorophenyl vs. 3-methoxyphenyl) alters electronic properties. The electron-withdrawing fluorine atom enhances metabolic stability compared to the electron-donating methoxy group .

Substituent Effects: The 4-chlorophenoxy acetamido group is conserved in the target compound and C24H19ClN2O5 , but analogs like RN1 use a 2,4-dichlorophenoxy group, which increases lipophilicity (ClogP +0.5) and may enhance membrane permeability. N-(2-(4-Benzoyl)benzofuran-3-yl) derivatives substitute the chlorophenoxy group with a benzoyl moiety, introducing a ketone that may participate in hydrogen bonding with biological targets.

RN1 demonstrates broad-spectrum antimicrobial activity (MIC = 8–32 µg/mL against S. aureus and E. coli), attributed to the thioether group enhancing membrane disruption. Bicyclopentane derivatives show nanomolar inhibition of ATF4, a stress-response protein implicated in tumor survival, highlighting the impact of core rigidity on target selectivity.

Physicochemical and Spectroscopic Data Comparison

Key Observations:

- The target compound’s higher LogP (3.8 vs. 2.1 in N-(4-fluorophenyl)-2-chloroacetamide ) reflects increased lipophilicity from the benzofuran core and chlorophenoxy group, favoring blood-brain barrier penetration.

- IR spectra confirm consistent amide C=O stretching (~1700 cm⁻¹) across analogs, while NMR data reveal distinct aromatic splitting patterns due to substituent positioning .

Q & A

Q. What are the optimized synthetic routes for 3-(2-(4-chlorophenoxy)acetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide, and how can purity be ensured?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with coupling 2-(4-chlorophenoxy)acetic acid to a benzofuran-carboxamide core. Key steps include:

- Amide bond formation : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) at 0–5°C to minimize side reactions .

- Purification : Employ column chromatography with hexane:ethyl acetate (9:3 v/v) and monitor via TLC (Rf ~0.5) .

- Yield optimization : Adjust reaction time (12–24 hours) and stoichiometry (1:1 molar ratio of reactants to coupling agent) .

Table 1 : Critical Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Amidation | TBTU, DCM, 0–5°C | 65–75 | >95% |

| Purification | Hexane:EtOAc (9:3) | 80–85 | >99% |

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substituent positions (e.g., fluorophenyl and chlorophenoxy groups) in DMSO-d6 .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z: [M+H]+ calculated for C23H16ClFN2O4: 463.08) .

- X-ray Crystallography : Resolve 3D structure; single crystals grown via slow evaporation in toluene .

- Elemental Analysis : Ensure C, H, N composition within ±0.5% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictory data in pharmacological studies (e.g., varying IC50 values across assays)?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line specificity, serum concentration). To address:

- Dose-response curves : Test concentrations from 1 nM–100 µM in triplicate .

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm on-target effects .

- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cellular viability (MTT assays) .

Q. What experimental strategies elucidate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 3ERT for estrogen receptors) to predict binding modes .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) at 25°C in HBS-EP buffer .

- Cryo-EM : For large targets, resolve ligand-protein complexes at near-atomic resolution .

Q. How can degradation pathways and stability under physiological conditions be systematically analyzed?

- Methodological Answer :

- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and thermal (40–60°C) conditions .

- HPLC-MS analysis : Monitor degradation products (e.g., hydrolysis of acetamido group) .

- pH-solubility profile : Assess stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .

Q. What methodologies support structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

- Systematic substitution : Replace chlorophenoxy with bromophenoxy or methoxyphenyl groups; modify fluorophenyl to chlorophenyl .

- Bioassay panels : Test derivatives against cancer (MCF-7, HeLa) and microbial (E. coli, S. aureus) models .

Table 2 : Example SAR Data

| Derivative | R1 | R2 | IC50 (µM, MCF-7) |

|---|---|---|---|

| Parent | Cl | F | 12.3 |

| Derivative 1 | Br | F | 8.7 |

| Derivative 2 | OCH3 | Cl | >50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.